

BLI-489 Hydrate: A Technical Guide to a Novel Penem β-Lactamase Inhibitor

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Compound of Interest		
Compound Name:	BLI-489 hydrate	
Cat. No.:	B11930724	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BLI-489 hydrate is a novel penem-class β -lactamase inhibitor with a broad spectrum of activity against key β -lactamase enzymes, including Ambler Class A, C, and some Class D enzymes. This technical guide provides a comprehensive overview of **BLI-489 hydrate**, including its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in understanding and potentially utilizing this compound in the fight against antimicrobial resistance.

Introduction

The rise of antibiotic resistance, particularly through the production of β -lactamase enzymes, poses a significant threat to global health. β -lactamases hydrolyze the amide bond in the β -lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. **BLI-489 hydrate** emerges as a potent inhibitor of these enzymes, restoring the efficacy of partner β -lactam antibiotics against resistant bacterial strains.

Chemical Properties

BLI-489 hydrate is the hydrated sodium salt of (5R,6Z)-6-((5,6-dihydro-8H-imidazo[2,1-c][1] [2]oxazin-2-yl)methylene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[3]



Property	Value
IUPAC Name	sodium (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrate
Molecular Formula	C13H10N3NaO4S · xH2O[4]
Molecular Weight	327.29 g/mol (anhydrous basis)[4]
Appearance	Yellow powder[4]
Solubility	>20 mg/mL in water[4]
CAS Number	2580120-08-5 (for hydrate)[4]

Mechanism of Action

BLI-489 is a "suicide inhibitor" that works through a mechanism-based inactivation of β -lactamase enzymes.[5] The proposed mechanism involves the formation of a stable, inactive complex with the enzyme.



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Mechanism of β-Lactamase Inhibition by BLI-489

In Vitro Efficacy

The in vitro efficacy of BLI-489 is most prominently demonstrated when used in combination with β -lactam antibiotics against resistant bacterial strains.

Minimum Inhibitory Concentrations (MIC)

The combination of piperacillin with a constant concentration of 4 μg/mL BLI-489 has shown significantly improved activity against a wide range of β-lactamase-producing bacteria compared to piperacillin alone or piperacillin-tazobactam.[2][6] Similarly, BLI-489 demonstrates



synergistic effects when combined with imipenem or meropenem against carbapenem-resistant Enterobacterales (CRE).[7]

Table 1: MIC₉₀ Values for Piperacillin-BLI-489 against Various Enterobacteriaceae[6]

Organism (Resistance Mechanism)	Piperacillin MIC90 (μg/mL)	Piperacillin/Tazoba ctam MIC90 (μg/mL)	Piperacillin/BLI-489 (4 μg/mL) MIC ₉₀ (μg/mL)
E. coli (ESBL)	>128	64	16
K. pneumoniae (ESBL)	>128	>128	64
E. cloacae (AmpC)	>128	64	8
P. aeruginosa	>128	128	64

Table 2: Synergistic Activity of Imipenem/Meropenem with BLI-489 against CRE Isolates[7]

Organism	Combination	Synergistic Effect (%)
K. pneumoniae	Imipenem + BLI-489	70% (7/10)
Meropenem + BLI-489	80% (8/10)	
E. cloacae	Imipenem + BLI-489	78% (7/9)
Meropenem + BLI-489	100% (9/9)	
E. coli	Imipenem + BLI-489	83% (5/6)
Meropenem + BLI-489	100% (6/6)	

In Vivo Efficacy

In vivo studies in murine models have confirmed the efficacy of BLI-489 in combination with partner antibiotics.

Murine Systemic Infection Model



In a murine model of systemic infection, the combination of piperacillin and BLI-489, typically at an 8:1 ratio, demonstrated significant efficacy against infections caused by Class A (including ESBLs), Class C (AmpC), and Class D β-lactamase-expressing pathogens.[8][9]

Table 3: ED₅₀ Values of Piperacillin-BLI-489 in a Murine Systemic Infection Model[1]

Pathogen (β- Lactamase)	Piperacillin Alone ED₅₀ (mg/kg)	Piperacillin/Tazoba ctam ED50 (mg/kg)	Piperacillin/BLI-489 (8:1) ED ₅₀ (mg/kg)
E. coli (TEM-1, Class A)	>1000	11	13
K. pneumoniae (SHV- 5, ESBL)	1121	24	23
S. enterica (CTX-M-5, ESBL)	>1000	152	45
E. cloacae (AmpC, Class C)	285	71	38

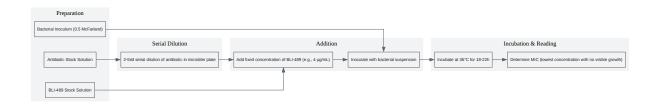
Galleria mellonella Infection Model

The synergistic effect of imipenem or meropenem with BLI-489 has been confirmed in a Galleria mellonella infection model against CRE isolates producing KPC-2, NDM-5, and OXA-23 carbapenemases.[7]

Experimental Protocols MIC Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [10][11]





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Workflow for MIC Determination

- Prepare Inoculum: Suspend bacterial colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Prepare Antibiotic and BLI-489 Solutions: Prepare stock solutions of the β-lactam antibiotic and BLI-489 hydrate.
- Serial Dilution: Perform serial twofold dilutions of the β -lactam antibiotic in a 96-well microtiter plate containing broth.
- Add BLI-489: Add a fixed concentration of BLI-489 (e.g., 4 μg/mL) to each well.
- Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the plates at 35°C for 18-22 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.



Time-Kill Assay

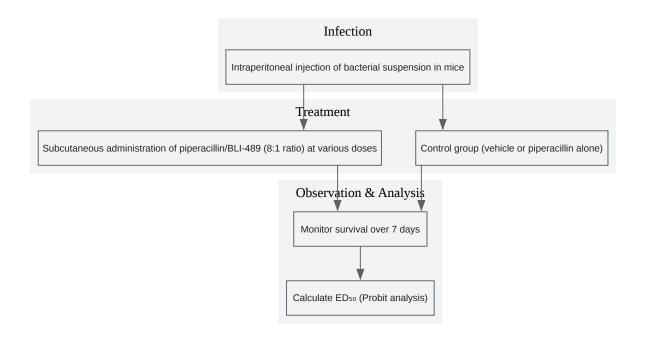
This assay assesses the rate of bacterial killing over time.

- Prepare Cultures: Grow bacterial cultures to the logarithmic phase.
- Prepare Test Solutions: Prepare flasks containing broth with the desired concentrations of the antibiotic, BLI-489, or their combination. Include a growth control without any antimicrobial agent.
- Inoculation: Inoculate the flasks with the bacterial culture to a starting density of approximately 10⁶ CFU/mL.
- Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
- Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Murine Systemic Infection Model

This model evaluates the in vivo efficacy of antimicrobial agents.





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Workflow for Murine Systemic Infection Model

- Animal Model: Use a suitable mouse strain (e.g., CD-1).[12]
- Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of the bacterial pathogen.
- Treatment: Administer the test compounds (e.g., piperacillin-BLI-489 at an 8:1 ratio)
 subcutaneously at various dose levels shortly after infection.[12]
- Observation: Monitor the survival of the mice over a period of 7 days.
- Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

Galleria mellonella Infection Model



This invertebrate model offers a high-throughput alternative for in vivo efficacy screening.[13]

- Larvae Selection: Select healthy G. mellonella larvae of a specific weight range.
- Infection: Inject a standardized inoculum of the bacterial pathogen into the hemocoel of the larvae.
- Treatment: Administer the test compounds (e.g., imipenem-BLI-489) at various concentrations.
- Incubation: Incubate the larvae at 37°C.
- Survival Assessment: Monitor larval survival over time.
- Data Analysis: Plot survival curves and compare the efficacy of different treatments.

Conclusion

BLI-489 hydrate is a promising β -lactamase inhibitor with a broad spectrum of activity that, in combination with established β -lactam antibiotics, can overcome resistance in a variety of clinically relevant pathogens. The data presented in this guide underscore its potential as a valuable tool in the development of new therapeutic strategies to combat bacterial infections. Further research into its direct enzyme kinetics, including the determination of IC₅₀ and K_i values against a wider array of purified β -lactamases, would provide a more complete understanding of its inhibitory potential.

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